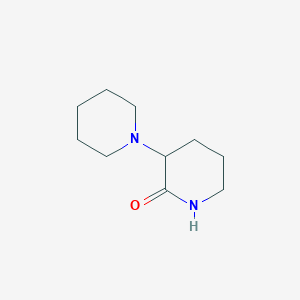

1,3'-Bipiperidin-2'-one

Übersicht

Beschreibung

“1,3’-Bipiperidin-2’-one” is a chemical compound that belongs to the family of organic compounds known as bipyridines . Bipyridines consist of two pyridyl rings and are colorless solids, soluble in organic solvents and slightly soluble in water . They are of significance in pesticides .

Synthesis Analysis

The synthesis of 2-piperidinones, which include “1,3’-Bipiperidin-2’-one”, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .

Molecular Structure Analysis

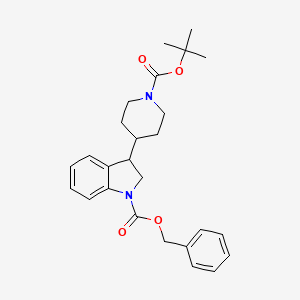

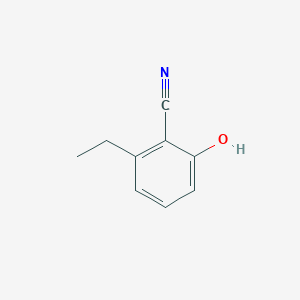

The molecular formula of “1,3’-Bipiperidin-2’-one” is C10H18N2O . The structure of this compound can be found in databases like ChemSpider and PubChem .

Chemical Reactions Analysis

Piperidones, including “1,3’-Bipiperidin-2’-one”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3’-Bipiperidin-2’-one” can be found in databases like ChemSpider and PubChem .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Piperidine Derivatives

1,3’-Bipiperidin-2’-one: serves as a key intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, and condensed piperidines, which are essential for drug development.

Pharmacological Research

The piperidine moiety, to which 1,3’-Bipiperidin-2’-one belongs, is a common feature in many pharmacologically active compounds. Researchers utilize this compound to explore new treatments and drugs, particularly in the areas of neurology and cardiology, where piperidine structures are prevalent .

Organic Synthesis Methodologies

In organic chemistry, 1,3’-Bipiperidin-2’-one is used to develop new synthetic methodologies. Its structure is employed in intra- and intermolecular reactions, leading to innovative cyclization, cycloaddition, and multicomponent reactions. These methods are fundamental in constructing complex organic molecules .

Biological Activity Studies

1,3’-Bipiperidin-2’-one: is instrumental in studying biological activity. It’s used to synthesize compounds that are then tested for various biological activities, such as antimicrobial, antifungal, or anticancer properties. This research is vital for discovering new drugs and treatments .

Wirkmechanismus

- Role : It is used to treat parkinsonism and control extrapyramidal side effects induced by neuroleptic drugs .

- Its central anticholinergic effects alleviate symptoms associated with parkinsonism and extrapyramidal disorders .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-piperidin-1-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUDTWVZQIELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipiperidin-2'-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)

![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)

![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)